2-Chloro-4-(trimethylsilyl)anisole
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Overview
Description
2-Chloro-4-(trimethylsilyl)anisole is an organic compound characterized by the presence of a chloro group, a trimethylsilyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where anisole is treated with chlorotrimethylsilane in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 2-Chloro-4-(trimethylsilyl)anisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trimethylsilyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amines or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-Chloro-4-(trimethylsilyl)anisole finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trimethylsilyl)anisole in chemical reactions involves the activation of the benzene ring by the electron-donating methoxy group, which facilitates electrophilic substitution reactions. The trimethylsilyl group can also stabilize intermediates through hyperconjugation, enhancing the reactivity of the compound in various transformations.
Comparison with Similar Compounds
Similar Compounds
2-Chloroanisole: Lacks the trimethylsilyl group, making it less reactive in certain transformations.
4-(Trimethylsilyl)anisole: Lacks the chloro group, affecting its reactivity in substitution reactions.
2-Bromo-4-(trimethylsilyl)anisole: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and selectivity in reactions.
Uniqueness
2-Chloro-4-(trimethylsilyl)anisole is unique due to the presence of both the chloro and trimethylsilyl groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H15ClOSi |
---|---|
Molecular Weight |
214.76 g/mol |
IUPAC Name |
(3-chloro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-10-6-5-8(7-9(10)11)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
UNLVGDYLVWEOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[Si](C)(C)C)Cl |
Origin of Product |
United States |
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